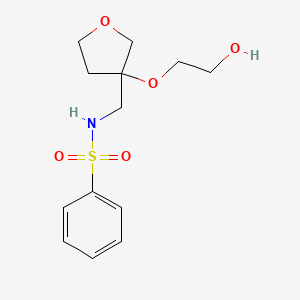![molecular formula C11H6ClF3N2O3S B2980355 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole CAS No. 339104-87-9](/img/structure/B2980355.png)
2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole” is a chemical compound with the IUPAC name 2-chloro-5-((2-nitro-4-(trifluoromethyl)phenoxy)methyl)-1H-1lambda3-thiazole . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H6ClF3N2O3S/c12-10-16-4-7 (21-10)5-20-9-2-1-6 (11 (13,14)15)3-8 (9)17 (18)19/h1-4H,5H2 . The molecular weight is 338.69 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Inhibitor Applications
Several studies highlight the use of related thiazole derivatives as potent inhibitors, particularly focusing on their application in protecting metals from corrosion and as protoporphyrinogen IX oxidase inhibitors. These compounds have demonstrated significant effectiveness in inhibiting the corrosion process, offering potential benefits for industrial applications where metal longevity is critical. The specific mechanisms through which these thiazole derivatives exert their inhibitory effects include their ability to form stable complexes with metal ions, thereby preventing oxidative damage and enhancing the durability of metal-based structures.
- Li et al. (2005) explored the structures of three trifluoromethyl-substituted compounds, including variants of thiazole derivatives, highlighting their potential as protoporphyrinogen IX oxidase inhibitors. The study detailed the molecular interactions contributing to their inhibitory capabilities, providing insights into their utility in scientific research applications focused on inhibiting specific biological processes Li et al., 2005.
Chemosensor Applications
Thiazole derivatives have also been investigated for their chemosensor capabilities, particularly for the detection of metal ions. These compounds exhibit selective and sensitive responses to specific ions, making them valuable tools for environmental monitoring, biochemical assays, and the development of diagnostic sensors. Their application extends to the development of novel analytical methods for detecting and quantifying metal ions in various samples.
- Manna, Chowdhury, and Patra (2020) presented a phenyl thiadiazole-based Schiff base receptor for the turn-on fluorescent, colorimetric detection of Al3+ ions. This study demonstrated the compound's quick responses, excellent selectivity, and sensitivity towards Al3+ ions, illustrating the potential of thiazole derivatives in chemosensor applications Manna et al., 2020.
Synthesis and Characterization of Metal Complexes
Research has also focused on the synthesis and characterization of metal complexes derived from thiazole ligands. These complexes have been studied for their spectroscopic, thermal, magnetic, electrochemical, and antimicrobial properties. The versatility of thiazole derivatives in forming complexes with different metals underscores their potential in various applications, including the development of new materials with tailored properties.
- Orojloo et al. (2017) described the synthesis and characterization of Co(II), Ni(II), Cu(II), and Zn(II) complexes derived from azo group-containing Schiff base ligands. The study provided insights into the structural and functional aspects of these complexes, highlighting their potential applications in various scientific research fields Orojloo et al., 2017.
Safety and Hazards
特性
IUPAC Name |
2-chloro-5-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O3S/c12-10-16-4-7(21-10)5-20-9-2-1-6(11(13,14)15)3-8(9)17(18)19/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQMMNPVSDNWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

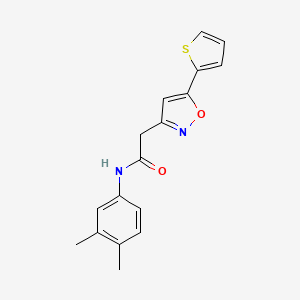
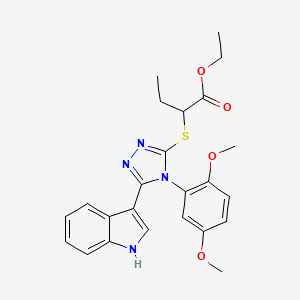
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)
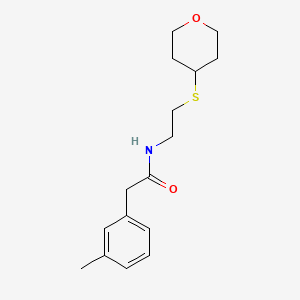
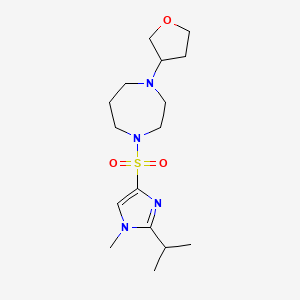
![3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2980283.png)
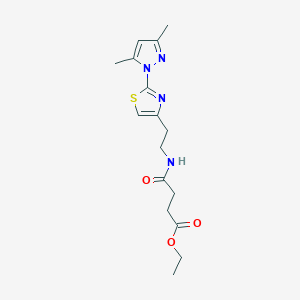
![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)

![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)
![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2980290.png)
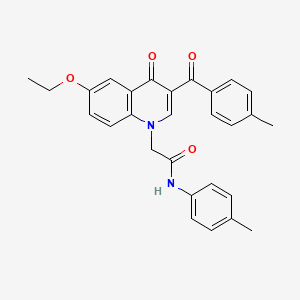
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)
